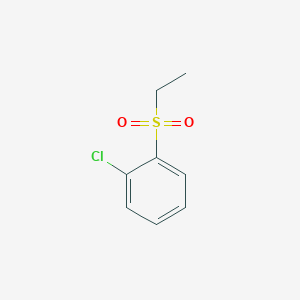

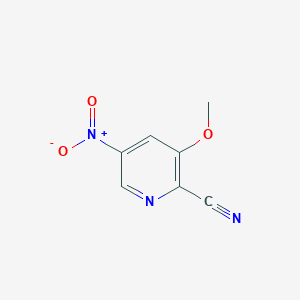

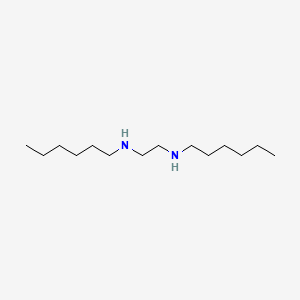

![molecular formula C12H11NO2 B3145477 5-(羟甲基)-1,2-二氢-4H-吡咯并[3,2,1-ij]喹啉-4-酮 CAS No. 574740-70-8](/img/structure/B3145477.png)

5-(羟甲基)-1,2-二氢-4H-吡咯并[3,2,1-ij]喹啉-4-酮

描述

“5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one” is a derivative of 4-quinolone, which is an organic compound derived from quinoline . It is a part of a class of compounds known as pyrroloquinolinones . These molecules are often potent and selective inhibitors, making them of interest in pharmaceutical research .

Synthesis Analysis

The synthesis of these compounds often involves complex chemical reactions. For instance, the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate selectively involved the C1=O carbonyl group to give the corresponding 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones . The reaction of these with N,N-dimethylformamide dimethyl acetal, followed by transamination with primary amines, led to the formation of 1-{[(het)arylamino]methylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2-ones .Molecular Structure Analysis

The molecular structure of these compounds often presents a tetrahedral geometry and a trigonal plane in different parts of the molecules . The rigidification of the molecule by incorporation of the ethyl group into a 5- or 6-membered ring affords compounds with a pyrroloquinolinone or pyridoquinolinone molecular scaffold .Chemical Reactions Analysis

The chemical reactions involving these compounds are often complex and involve multiple steps. For example, the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide gave the corresponding hydrazinocarbothioamides . The reaction of the latter with DMAD led to the target methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetates .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, Pyroquilon, a related compound, has a molecular weight of 173.2, a density of 1.29 at 20°C, and a melting point of 112°C .科学研究应用

杀真菌活性

- 合成和潜在杀真菌活性:Kappe & Kappe (2009) 的一项研究详细介绍了吡咯并[3,2,1-ij]喹啉-4-酮衍生物的合成,旨在潜在的杀真菌应用。从 6-羟基-1,2-二氢-4-吡咯并[3,2,1-ij]喹啉-4-酮开始,他们在 6 位或 5 位实现官能化,得到具有潜在杀真菌性质的各种取代衍生物 Kappe & Kappe, 2009.

利尿特性

- 多态改性与利尿特性:Shishkina 等人 (2018) 报告发现了 1H-吡咯并[3,2,1-ij]喹啉-5-甲酰胺的两种多态改性,表现出很强的利尿特性,表明其可用作治疗高血压的新型药物 Shishkina 等人,2018.

螺环化合物的合成

- 螺环四氢吡咯并喹啉酮的合成:Baradarani 等人 (2018) 探索了 5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-1,2-二酮与 6-氨基尿嘧啶的一锅三组分反应,导致生成螺环四氢吡咯并喹啉酮,一种新型化合物 Baradarani 等人,2018.

抗凝活性

- 合成和抗凝活性:Novichikhina 等人 (2020) 专注于合成吡咯并[3,2,1-ij]喹啉-2-酮的乙叉基和螺环衍生物,评估其对凝血因子 Xa 和 XIa 的抑制活性。这项研究表明在抗凝治疗中具有潜在应用 Novichikhina 等人,2020.

醛固酮合酶抑制剂

- 醛固酮合酶抑制剂用于心血管疾病:Lucas 等人 (2011) 对杂芳基取代的 1,2,5,6-四氢吡咯并[3,2,1-ij]喹啉-4-酮衍生物进行了一项研究,揭示了它们作为醛固酮合酶抑制剂的有效性。此类抑制剂在治疗原发性醛固酮增多症、充血性心力衰竭和心肌纤维化方面具有潜在应用,突显了微调这些化合物选择性的重要性 Lucas 等人,2011.

作用机制

Target of Action

The primary target of 5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is aldosterone synthase (CYP11B2) . Aldosterone synthase is a key enzyme involved in the biosynthesis of the hormone aldosterone, which plays a crucial role in regulating blood pressure and electrolyte balance .

Mode of Action

This compound acts as a potent and selective inhibitor of aldosterone synthase . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of corticosterone to aldosterone . This results in a decrease in aldosterone levels, which can help manage conditions like hyperaldosteronism, congestive heart failure, and myocardial fibrosis .

Biochemical Pathways

The inhibition of aldosterone synthase affects the renin-angiotensin-aldosterone system (RAAS) , a major pathway regulating blood pressure and fluid balance . By reducing aldosterone production, the compound can decrease sodium reabsorption and potassium excretion in the kidneys, leading to a decrease in blood volume and blood pressure .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the downregulation of aldosterone-dependent gene expression . This can lead to a decrease in sodium reabsorption and potassium secretion in the kidneys, ultimately resulting in lowered blood pressure .

安全和危害

未来方向

生化分析

Biochemical Properties

Based on its structural similarity to other pyrroloquinoline derivatives, it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

10-(hydroxymethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-7-10-6-9-3-1-2-8-4-5-13(11(8)9)12(10)15/h1-3,6,14H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJAYANXDGZILN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C3=C(C=CC=C31)C=C(C2=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

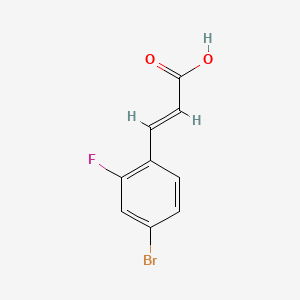

![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3145451.png)

![4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-](/img/structure/B3145499.png)